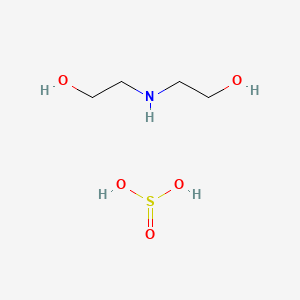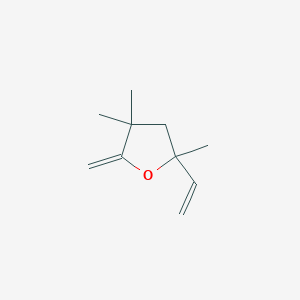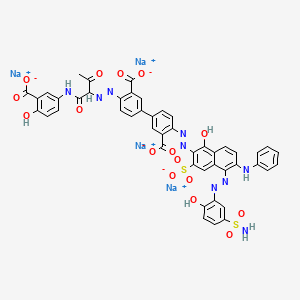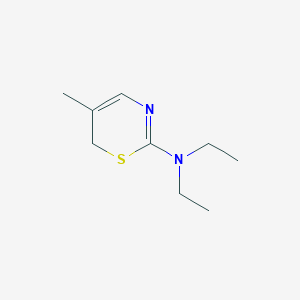![molecular formula C15H7N5O6 B14480219 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline CAS No. 65756-95-8](/img/structure/B14480219.png)
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline is a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline typically involves the nitration of 11H-indeno[1,2-B]quinoxaline-11-one. This process can be achieved by further nitrating mononitro- or dinitro-derivatives of 11H-indeno[1,2-B]quinoxaline-11-one . Another method involves the condensation of benzene-1,2-diamine with indan-1,2,3-trione in acetic acid at 100°C, followed by nitration .
Industrial Production Methods
the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization .
化学反応の分析
Types of Reactions
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline undergoes various chemical reactions, including:
Nitration: Further nitration of its derivatives.
Condensation: Formation of hydrazones through nucleophilic addition of hydrazine hydrate to ketones.
Cycloaddition: 1,3-dipolar cycloaddition reactions to form spirocyclic compounds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Condensation: Hydrazine hydrate and ketones under reflux conditions.
Cycloaddition: Azomethine ylides and activated alkenes in ethanol at 55°C.
Major Products Formed
Nitration: Trinitro derivatives of 11H-indeno[1,2-B]quinoxaline.
Condensation: Hydrazones.
Cycloaddition: Spirocyclic compounds.
科学的研究の応用
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline has several scientific research applications:
Organic Photoconductors: It acts as a sensitizer for organic photoconductors, improving photosensitivity.
Catalysis: Used in the synthesis of spirocyclic compounds with biological activities.
作用機序
The mechanism of action of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline involves its interaction with molecular targets such as organic photoconductors. It enhances the photosensitivity of these materials by acting as a sensitizer . In pharmaceutical applications, it may interact with specific molecular pathways to exert its therapeutic effects .
類似化合物との比較
Similar Compounds
11H-Indeno[1,2-B]quinoxalin-11-one: A precursor in the synthesis of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline.
7-Chloro-11H-indeno[1,2-B]quinoxaline: Modified for biological activities.
Azomethine Ylides: Derived from 11H-indeno[1,2-B]quinoxalin-11-one for cycloaddition reactions.
Uniqueness
This compound is unique due to its trinitro substitution, which enhances its sensitization effect in organic photoconductors and its potential therapeutic applications .
特性
CAS番号 |
65756-95-8 |
|---|---|
分子式 |
C15H7N5O6 |
分子量 |
353.25 g/mol |
IUPAC名 |
2,4,7-trinitro-11H-indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C15H7N5O6/c21-18(22)8-1-2-10-11(5-8)17-15-12(16-10)4-7-3-9(19(23)24)6-13(14(7)15)20(25)26/h1-3,5-6H,4H2 |
InChIキー |
WAEODWWMWAYBLZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=NC4=C(C=CC(=C4)[N+](=O)[O-])N=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


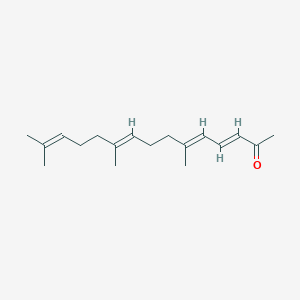
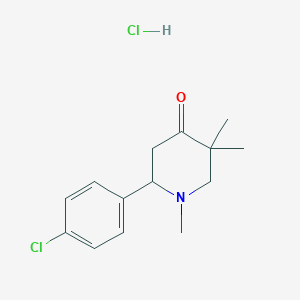
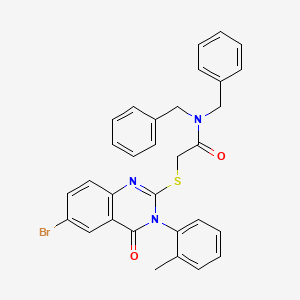
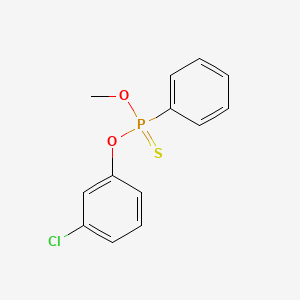
![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
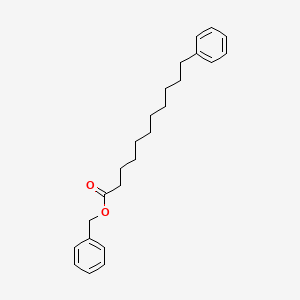

![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
